molecular formula C10H13N3 B015110 3-(Dimethylaminomethyl)-7-azaindole CAS No. 5654-92-2

3-(Dimethylaminomethyl)-7-azaindole

Cat. No. B015110
Key on ui cas rn: 5654-92-2
M. Wt: 175.23 g/mol
InChI Key: RFLCFQLBXWLHKX-UHFFFAOYSA-N
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Patent
US05710164

Procedure details

A mixture of 1H-pyrrolo[2,3-b]pyridine (59 g; 0.5 mol), dimethylamine hydrochloride (44.83 g; 0.55 mol) and paraformaldehyde (16.5 g; 0.55 mol) in n-butanol (700 mL) was heated at reflux for 20 minutes. The mixture was cooled to ambient temperature. The precipitated solid was collected by filtration and dried. The solid was then dissolved in water (800 mL), a few drops of HCl was added for complete solution. The aqueous solution was washed with diethyl ether. Solid potassium carbonate was then added to the aqueous phase until basic. The precipitated solid was collected, washed with water and dried to give 43.5 g (50% yield) of the title compound as an off-white solid, m.p. 161°-162° C. Anal. Calcd. for C10H13N3 : C, 68.54; H, 7.48; N, 23.95. Found: C, 68.28; H, 7.75; N, 23.99. Mass spectrum (DEI; M+) m/z 175. 1H-NMR (DMSO-d6 ; 400 MHz) δ 12.45 (br s, 1H), 8.14 (dd, 1H), 7.97 (dd, 1H), 7.32 (s, 1H), 7.01 (q, 1H), 3.51 (s, 2H), and 2.12 ppm (s, 6H).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
44.83 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.Cl.[CH3:11][NH:12][CH3:13].[CH2:14]=O>C(O)CCC>[CH3:11][N:12]([CH3:14])[CH2:13][C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
44.83 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
16.5 g
Type
reactant
Smiles
C=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in water (800 mL)
ADDITION
Type
ADDITION
Details
a few drops of HCl was added for complete solution
WASH
Type
WASH
Details
The aqueous solution was washed with diethyl ether
ADDITION
Type
ADDITION
Details
Solid potassium carbonate was then added to the aqueous phase until basic
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(CC1=CNC2=NC=CC=C21)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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